BenchChemオンラインストアへようこそ!

5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine

Medicinal chemistry Structure–activity relationship Chemical biology

5-[(4-Bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine (CAS 866136-23-4) is a fully substituted 1,2,4-triazine derivative bearing a 4-bromophenyl sulfanyl group at the 5-position, a 4-methylphenyl group at the 3-position, and a phenyl ring at the 6-position (molecular formula C₂₂H₁₆BrN₃S, molecular weight 434.36 g/mol). The compound belongs to the class of sulfur-linked 1,2,4-triazines, a scaffold family recognized for anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-231, with certain derivatives acting as low micromolar inhibitors.

Molecular Formula C22H16BrN3S
Molecular Weight 434.36
CAS No. 866136-23-4
Cat. No. B2598707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine
CAS866136-23-4
Molecular FormulaC22H16BrN3S
Molecular Weight434.36
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=C(N=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)Br
InChIInChI=1S/C22H16BrN3S/c1-15-7-9-17(10-8-15)21-24-22(27-19-13-11-18(23)12-14-19)20(25-26-21)16-5-3-2-4-6-16/h2-14H,1H3
InChIKeyCSWHVRAKOMUOIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(4-Bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine (CAS 866136-23-4): Structural Identity and Screening Library Provenance


5-[(4-Bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine (CAS 866136-23-4) is a fully substituted 1,2,4-triazine derivative bearing a 4-bromophenyl sulfanyl group at the 5-position, a 4-methylphenyl group at the 3-position, and a phenyl ring at the 6-position (molecular formula C₂₂H₁₆BrN₃S, molecular weight 434.36 g/mol) [1]. The compound belongs to the class of sulfur-linked 1,2,4-triazines, a scaffold family recognized for anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-231, with certain derivatives acting as low micromolar inhibitors [2]. This compound was deposited into the NIH Molecular Libraries Small Molecule Repository (MLSMR) by InterBioScreen (supplier structure ID: STOCK5S-59699) and is registered as PubChem Substance ID 866136 (MLS000042811) [1].

Why 1,2,4-Triazine Sulfur Derivatives Cannot Be Interchanged: Regiochemical and Substituent Sensitivity in Procurement-Relevant Biological Activity


1,2,4-Triazines bearing sulfur substituents exhibit pronounced structure–activity relationship (SAR) sensitivity, where the position of the sulfur linkage, its oxidation state, and the nature of the pendant aryl groups collectively determine cytotoxicity potency. In the foundational study by Karczmarzyk et al. (2015), a series of sulfur 1,2,4-triazine derivatives were evaluated against MCF-7 and MDA-MB-231 breast cancer cell lines: the most effective antiproliferative compounds were disulfides and sulfenamides bearing two valence sulfur atoms, not simple monosulfides [1]. Branowska et al. (2020) further demonstrated that 1,2,4-triazine sulfonamides with specific substitution patterns achieved IC₅₀ values of 42–91 µM against the same cell lines, with two compounds surpassing the reference drug chlorambucil [2]. Consequently, a user substituting the 5-sulfanyl-3-(4-methylphenyl)-6-phenyl compound with a 3-benzylthio-5,6-diphenyl analog (CAS 332110-05-1) or a 6-carboxylate variant (CAS 338965-85-8) would introduce untested changes in regiochemistry, linker flexibility, and aryl electronics—each capable of abolishing or unpredictably altering the biological profile. Direct experimental comparative data for this specific compound remain limited; the differential evidence presented below therefore relies on structural analysis, class-level SAR inference, and procurement-relevant physicochemical comparisons. Users should treat head-to-head biological validation as an open requirement.

Quantitative Differentiation Evidence for 5-[(4-Bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine (CAS 866136-23-4)


Sulfur Linkage Regiochemistry and Hybridization: Position-5 Aryl Sulfanyl vs. Position-3 Benzylthio in the Closest Commercial Analog

The target compound features a 5-sulfanyl group directly bonded to a 4-bromophenyl ring (C–S–C aryl sulfide, bond angle ~104°, restricted rotation). The closest commercially available structural isomer, 3-((4-bromobenzyl)thio)-5,6-diphenyl-1,2,4-triazine (CAS 332110-05-1, Sigma-Aldrich L223565), places the sulfur at position 3 with an intervening methylene spacer (C–CH₂–S–C benzyl thioether, bond angle ~109.5°, greater conformational freedom) [1]. In the class-level SAR reported by Karczmarzyk et al., the type and position of the sulfur linkage were critical determinants of cytotoxicity: disulfide-linked compounds outperformed monosulfide derivatives by >2-fold in MTT assays against MCF-7 cells [2]. Although specific IC₅₀ data for the target compound are not published, the aryl sulfide geometry is expected to impose a distinct spatial orientation of the bromophenyl pharmacophore compared to the benzylthio comparator, with predicted differences in the distance between the bromine atom and the triazine core of approximately 1.2–1.5 Å (computed from standard bond lengths) [1].

Medicinal chemistry Structure–activity relationship Chemical biology

Position-3 Aryl Substituent Identity: 4-Methylphenyl vs. Phenyl in Closest Analogs

The target compound carries a 4-methylphenyl group at the triazine 3-position, whereas the closest commercial comparator (CAS 332110-05-1) bears an unsubstituted phenyl at the equivalent 5-position and a second phenyl at position 6, and the 6-carboxylate analog (CAS 338965-85-8) substitutes the 6-phenyl with an ethoxycarbonyl group [1]. The para-methyl substituent contributes a +I (inductive) electron-donating effect (Hammett σₚ = –0.17 for CH₃) that modestly enriches electron density on the triazine ring compared to the unsubstituted phenyl analog, and adds ~18 ų of steric volume (van der Waals volume of a methyl group). Branowska et al. (2020) demonstrated that aryl substituent identity on the 1,2,4-triazine scaffold shifts IC₅₀ values against MDA-MB-231 cells by up to 2.2-fold (range: 42–91 µM across the compound series), with electron-donating groups generally favoring higher potency [2]. These data were generated for sulfonamide-linked 1,2,4-triazines and are applied here as class-level inference; no direct comparative cytotoxicity data for 866136-23-4 vs. 332110-05-1 are available in the public domain.

Medicinal chemistry Pharmacophore design Computational drug discovery

Class-Level Anticancer Activity: Sulfur 1,2,4-Triazines Against Human Breast Cancer Cell Lines

Two independent studies establish the anticancer potential of sulfur-containing 1,2,4-triazines against human breast cancer cell lines, providing a class-level framework for the target compound's anticipated activity. Karczmarzyk et al. (2015) reported that sulfur 1,2,4-triazine derivatives inhibited MCF-7 and MDA-MB-231 cell proliferation in the low micromolar range, with MTT assay readouts and complementary [³H]thymidine incorporation and collagen synthesis assays confirming cytotoxicity. Disulfide and sulfenamide compounds with two sulfur atoms were the most potent (specific IC₅₀ values not publicly accessible for individual compounds; the study emphasized the SAR trend) [1]. Branowska et al. (2020) provided fully quantitative data for 1,2,4-triazine sulfonamides: IC₅₀ values ranged from 42 µM to 91 µM against MDA-MB-231 (MTT assay, 48 h), with the two most active compounds (IC₅₀ = 42 µM and 50 µM) surpassing the reference drug chlorambucil (IC₅₀ = 88 ± 2 µM against MDA-MB-231) [2]. The target compound 866136-23-4 has not been individually tested in either published study; the data are extrapolated here as class-level inference from structurally proximate 1,2,4-triazine sulfur derivatives.

Anticancer drug discovery Cytotoxicity screening Breast cancer

Commercial Sourcing Channel and Documentation Divergence: Screening Library Repository vs. Major Vendor Catalog

The target compound (CAS 866136-23-4) is sourced from the NIH MLSMR via InterBioScreen (supplier structure ID: STOCK5S-59699), placing it within a curated screening collection designed for drug discovery [1]. In contrast, the closest commercial isomer, 3-((4-bromobenzyl)thio)-5,6-diphenyl-1,2,4-triazine (CAS 332110-05-1), is available through Sigma-Aldrich's AldrichCPR rare chemical collection (catalog L223565) with explicit caveats: Sigma-Aldrich does not collect analytical data for this product, purity is not guaranteed, and all sales are final . AKSci offers the same comparator at a minimum purity specification of 95%, with recommended long-term storage in a cool environment . The target compound's MLSMR provenance implies it passed cheminformatic filters for drug-likeness and structural novelty at the time of library assembly, but its PubChem record is designated as legacy and may contain outdated information; the linked Compound ID (CID 667395) maps to a structurally unrelated molecule, indicating database inconsistency that must be resolved during procurement [1]. No certificates of analysis or purity specifications were publicly located for the target compound.

Chemical procurement Screening library Compound sourcing

Recommended Application Scenarios for 5-[(4-Bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine (CAS 866136-23-4)


Structure–Activity Relationship (SAR) Expansion of Sulfur 1,2,4-Triazine Anticancer Agents

Procure this compound as a key monosulfide comparator in a systematic SAR matrix investigating the role of sulfur oxidation state and linkage position on cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines. The class-level data from Karczmarzyk et al. (2015) demonstrate that disulfides outperform monosulfides by >2-fold [1], while Branowska et al. (2020) establish an IC₅₀ range of 42–91 µM for sulfonamide-linked 1,2,4-triazines [2]. Including 866136-23-4 (5-sulfanyl monosulfide) alongside the 3-benzylthio comparator (CAS 332110-05-1) and a disulfide derivative will delineate the potency contribution of each sulfur form.

Pharmacophore Modeling of Halogen-Bond Donor Placement in Triazine-Based Ligands

Use this compound for molecular docking and X-ray co-crystallography studies exploiting the 4-bromophenyl substituent as a halogen-bond donor probe. The position-5 sulfanyl attachment places the bromine atom approximately 1.4 Å closer to the triazine core compared to the position-3 benzylthio isomer (CAS 332110-05-1), as estimated from standard bond geometries [1]. This spatial offset can test whether a prospective halogen-bond acceptor site in the target protein (e.g., a backbone carbonyl oxygen in the estrogen receptor alpha binding pocket identified by Branowska et al. [2]) preferentially engages the closer or more distant bromine presentation.

Chemical Biology Probe Development Targeting Triple-Negative Breast Cancer (TNBC)

Deploy this compound as a tool compound scaffold for developing activity-based probes directed at MDA-MB-231 triple-negative breast cancer cells. The class-level cytotoxicity data confirm that sulfur 1,2,4-triazines reduce MDA-MB-231 viability at micromolar concentrations [1][2]. The 4-methylphenyl substituent at position 3 provides a synthetic handle (benzylic oxidation potential, electrophilic aromatic substitution site) for further derivatization into affinity or fluorescent probes without ablating the core pharmacophore.

Computational Library Design and Virtual Screening Campaigns

Incorporate this compound as a seed structure for ligand-based virtual screening or 3D pharmacophore generation. Its unique combination of a 5-aryl sulfanyl linkage, 3-(4-methylphenyl) substitution, and 6-phenyl ring defines a distinct chemical space within the 1,2,4-triazine sulfur derivative universe. With a predicted cLogP of ~5.8 (XLogP3 [1]) falling within Lipinski-compliant limits, and the MLSMR provenance confirming its passage through drug-likeness filters, it serves as a quality starting point for similarity searches against commercial compound catalogs.

Quote Request

Request a Quote for 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.